molecular formula C15H17N B1604616 2,3-Diphenylpropylamine CAS No. 5415-80-5

2,3-Diphenylpropylamine

Cat. No.: B1604616
CAS No.: 5415-80-5
M. Wt: 211.3 g/mol
InChI Key: RHRYWWVGUVEZRJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Diphenylpropylamine Chemical Scaffolds

The exploration of diphenylpropylamine derivatives dates back to at least the mid-20th century. Early research into this chemical family was often driven by the search for new pharmacologically active agents. A notable early investigation into this class of compounds was published in 1948 by Albert M. Mattocks and Olivia S. Hutchison in the Journal of the American Chemical Society, focusing on 2,3-diphenylpropylamines as sympathomimetic agents. acs.orgacs.org This early work laid the groundwork for future explorations into the synthesis and properties of these molecules.

Over the decades, the diphenylpropylamine scaffold has been modified in numerous ways to explore its structure-activity relationships. Researchers have synthesized a variety of derivatives by altering substituents on the phenyl rings or the propyl chain, or by modifying the amine group itself. acs.org For instance, the related compound 3,3-diphenylpropylamine (B135516) serves as a key intermediate in the synthesis of various pharmaceutical agents. cymitquimica.comwikipedia.org The N-methylated version, N-methyl-3,3-diphenylpropylamine, is another important derivative with applications in pharmaceutical synthesis, such as in the preparation of the antihypertensive drug lercanidipine. google.comsmolecule.com

The evolution of this scaffold is a classic example of "scaffold hopping" in medicinal chemistry, where the core structure of a molecule is modified to discover new compounds with improved properties. uniroma1.it This process has led to the development of a wide range of diphenylpropylamine derivatives with diverse applications.

Significance within Organic and Medicinal Chemistry Disciplines

The diphenylpropylamine scaffold is significant in both organic and medicinal chemistry due to its versatility as a synthetic intermediate and its presence in biologically active molecules. In organic synthesis, diphenylpropylamines are valuable building blocks for creating more complex molecular architectures. smolecule.com The synthesis of these compounds often involves fundamental organic reactions, such as the Friedel-Crafts alkylation. For example, 3,3-diphenylpropionitrile can be prepared via the Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile (B126248), which can then be reduced to form 3,3-diphenylpropylamine. google.com

In medicinal chemistry, the diphenylpropylamine motif is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.comnih.gov This property has made it an attractive starting point for the design of new therapeutic agents. Derivatives of diphenylpropylamine have been investigated for a range of potential therapeutic applications, including as cardiovascular agents. wikipedia.orgdrugbank.com The ability to readily modify the scaffold allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. beilstein-journals.orgmdpi.com

Chemical and Physical Properties of 2,3-Diphenylpropylamine

The fundamental properties of this compound are crucial for its application in research and synthesis.

PropertyValueSource
IUPAC Name2,3-diphenylpropan-1-amine nih.gov
Molecular FormulaC15H17N nih.gov
Molar Mass211.308 g·mol−1 wikipedia.org
CAS Number5415-80-5 nih.gov

Research Findings on Diphenylpropylamine Derivatives

Research into diphenylpropylamine derivatives has yielded a variety of compounds with interesting properties and applications.

CompoundKey Research FindingReference
This compound Investigated as a sympathomimetic agent in early studies. acs.org
3,3-Diphenylpropylamine Used as an intermediate in the synthesis of cardiovascular drugs. wikipedia.org
N-Methyl-3,3-diphenylpropylamine A precursor in the synthesis of the antihypertensive drug lercanidipine. smolecule.com
Prenylamine A diphenylpropylamine derivative formerly used as a vasodilator. wikipedia.org
Fendiline A diphenylpropylamine derivative with calcium channel blocking activity. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenylpropan-1-amine
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InChI

InChI=1S/C15H17N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2
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InChI Key

RHRYWWVGUVEZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CC(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H17N
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DSSTOX Substance ID

DTXSID70883488
Record name 2,3-Diphenylpropylamine
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Molecular Weight

211.30 g/mol
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CAS No.

5415-80-5
Record name β-Phenylbenzenepropanamine
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Synthetic Methodologies and Chemical Transformations of 2,3 Diphenylpropylamine

Direct Synthesis Routes for 2,3-Diphenylpropylamine

Direct synthetic routes to this compound (IUPAC name: 2,3-diphenylpropan-1-amine) are not extensively detailed in readily available scientific literature. nih.govwikipedia.org However, its structure suggests several plausible synthetic strategies based on well-established chemical transformations. The primary challenge lies in the construction of the 1,2-diphenyl arrangement on the propane (B168953) chain.

Potential synthetic pathways would likely involve the creation of a C3-precursor with the desired phenyl group arrangement, followed by the introduction of the amine functionality. One logical precursor is 2,3-diphenylpropanal. The reductive amination of this aldehyde would be a direct method to obtain the target primary amine. This transformation is a cornerstone of amine synthesis and can be achieved using a variety of reagents and conditions. organic-chemistry.orgresearchgate.net

Another viable route involves the reduction of a corresponding nitro compound, 1-nitro-2,3-diphenylpropane. The conversion of a nitro group to a primary amine is a fundamental reaction in organic synthesis, often accomplished through catalytic hydrogenation or with reducing metals in acidic conditions. lkouniv.ac.in

Stereoselective Synthetic Approaches

The synthesis of enantiomerically pure chiral amines is a significant area of research, driven by the needs of the pharmaceutical industry. yale.edusigmaaldrich.comrsc.org For this compound, which contains a stereocenter at the C2 position, several modern asymmetric synthesis strategies could be applied to achieve stereocontrol.

Chiral Auxiliaries: One of the most reliable methods involves the use of a chiral auxiliary. For instance, tert-butanesulfinamide can be condensed with a precursor aldehyde (2,3-diphenylpropanal) to form an N-sulfinyl imine. A subsequent diastereoselective reduction or addition of an organometallic reagent to the imine, followed by acidic removal of the auxiliary, would yield the chiral primary amine. yale.edu

Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative. A chiral phosphoric acid or a primary amine catalyst could be used to promote an enantioselective reductive amination of a suitable ketone precursor or an asymmetric Mannich-type reaction. mdpi.com

Biocatalysis: Enzymes, particularly reductive aminases (RedAms), are increasingly used for the asymmetric synthesis of chiral amines. d-nb.info A RedAm could potentially catalyze the direct reductive amination of a ketone precursor (e.g., 1,2-diphenylpropan-2-one) with ammonia (B1221849) to produce chiral this compound with high enantiomeric excess. rsc.org

Stereoselective Method Key Reagent/Catalyst Precursor Type General Principle
Chiral Auxiliary(R)- or (S)-tert-ButanesulfinamideAldehyde (2,3-diphenylpropanal)Diastereoselective addition to a chiral imine intermediate. yale.edu
OrganocatalysisChiral Phosphoric Acid / Chiral AmineKetone / ImineEnantioselective activation of the electrophile. mdpi.com
BiocatalysisReductive Aminase (RedAm)KetoneEnzyme-controlled asymmetric imine formation and reduction. rsc.org

Advanced Catalytic Protocols in Amination Reactions

Modern organic synthesis heavily relies on advanced catalytic protocols to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of amines, catalytic reductive amination and hydroamination are key technologies.

Catalytic reductive amination can be performed under transfer hydrogenation conditions, using hydrogen donors like formic acid or isopropanol (B130326) in the presence of iridium or ruthenium catalysts. organic-chemistry.org These methods are often milder than those requiring high-pressure hydrogen gas. For instance, a system using an [RuCl₂(p-cymene)]₂ catalyst with phenylsilane (B129415) is effective for the reductive amination of aldehydes with anilines. organic-chemistry.org

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful tool for forming C-N bonds, though it is primarily used for aryl amines. However, related palladium systems with bulky nucleophilic carbene ligands have shown high efficiency for coupling aryl chlorides with a wide range of amines, demonstrating the power of modern catalyst design. organic-chemistry.org

Synthesis of Related Diphenylpropylamine Isomers and Precursors

In contrast to the 2,3-isomer, the synthesis of 3,3-diphenylpropylamine (B135516) is well-documented, largely because it serves as a key intermediate in the production of several pharmaceutical compounds, including Fesoterodine and Lercanidipine. google.com

Preparation of 3,3-Diphenylpropylamine as a Key Intermediate

The most common industrial synthesis of 3,3-diphenylpropylamine starts with a Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile (B126248) (3-phenylacrylonitrile). google.com This reaction, typically catalyzed by aluminum chloride (AlCl₃), forms 3,3-diphenylpropionitrile. The nitrile group is then reduced to a primary amine. This reduction is usually accomplished via catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, often in the presence of ammonia to suppress the formation of secondary amines. google.comsmolecule.com

Reaction Step Reactants Catalyst/Reagents Solvent Key Conditions Product Reference
Friedel-Crafts AlkylationCinnamonitrile, BenzeneAlCl₃Benzene (reactant and solvent)Reflux3,3-Diphenylpropionitrile google.com
Catalytic Hydrogenation3,3-Diphenylpropionitrile, H₂Raney Nickel or Pd/C, AmmoniaMethanol or EthanolElevated pressure and temperature3,3-Diphenylpropylamine google.comsmolecule.com

Multi-Component Reaction Strategies for Diphenylpropylamine Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgmdpi.com MCRs like the Ugi, Passerini, and Strecker reactions are powerful tools for rapidly generating molecular diversity and are particularly well-suited for creating libraries of substituted amines. mdpi.comresearchgate.net

While no specific MCR has been reported for the direct synthesis of this compound, the general approach is applicable for creating analogues. For example, a Strecker reaction involving benzaldehyde, phenylacetaldehyde, and a cyanide source could theoretically be explored to construct the α-aminonitrile precursor to a diphenylpropylamine derivative. The versatility of MCRs makes them an attractive, albeit exploratory, route for accessing novel diphenylpropylamine scaffolds. core.ac.uk

Derivatization and Functionalization of the Diphenylpropylamine Core

The primary amine group of diphenylpropylamines is a versatile functional handle for further molecular elaboration through various chemical reactions. Standard transformations such as N-alkylation, N-acylation, and sulfonylation can be readily performed. cymitquimica.com

N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net For example, the important pharmaceutical intermediate N-methyl-3,3-diphenylpropylamine is prepared by reacting 3,3-diphenylpropylamine with an aldehyde to form a Schiff base, which is subsequently methylated and hydrolyzed. smolecule.com

Functionalization is not limited to the amine group. The phenyl rings can undergo electrophilic aromatic substitution, although the directing effects of the propyl-amine chain would need to be considered. The derivatization of the diphenylpropylamine core is crucial for tuning the pharmacological properties of its derivatives. nih.govnih.gov

N-Substitution Reactions and Derivative Synthesis

The primary amine group of this compound is a key site for nucleophilic substitution reactions, allowing for the straightforward introduction of various substituents onto the nitrogen atom. masterorganicchemistry.com This process, fundamental to creating a diverse range of derivatives, typically follows an SN2 mechanism where the amine's lone pair of electrons attacks an electrophilic carbon center. masterorganicchemistry.comscience-revision.co.uk

A prominent example is the synthesis of N-methyl-3,3-diphenylpropylamine. One industrial method avoids the use of highly corrosive or expensive reagents by first reacting 3,3-diphenylpropylamine with an aldehyde to form a Schiff base. google.com This intermediate is then methylated, and subsequent hydrolysis yields the N-methylated product with high efficiency (85-92%). google.com An alternative pathway involves the demethylation of N,N-dimethyl-3,3-diphenylpropylamine using reagents like hydrobromic acid.

These N-substitution reactions are crucial as they modify the compound's chemical properties. For instance, converting the primary amine to a secondary amine like N-methyl-3,3-diphenylpropylamine alters its basicity and reactivity, which is a critical consideration in the synthesis of pharmaceutical intermediates such as Lercanidipine. google.com

Table 1: Comparison of Synthetic Routes to N-methyl-3,3-diphenylpropylamine

Feature Friedel-Crafts/Methylation Route Demethylation Route
Starting Materials 3,3-Diphenylpropylamine, Aldehyde, Methylating agent N,N-Dimethyl-3,3-diphenylpropylamine, Chloroformate, HBr
Key Intermediates Schiff base, Methyl quaternary ammonium (B1175870) salt Carbamate derivative
Overall Yield 85–92% google.com 80–88%
Advantages High yield, avoids hazardous boranes and thionyl chloride google.com Shorter synthesis, fewer intermediates
Limitations Multi-step process with isolation of intermediates Requires handling of corrosive HBr and hazardous chloroformates

Formation and Transformation of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). wikipedia.orgdergipark.org.tr They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgresearchgate.net This reaction proceeds in two main steps: the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by dehydration to yield the stable imine. dergipark.org.treijppr.com

This compound readily reacts with carbonyl compounds to form Schiff bases. google.com For example, its reaction with an aldehyde in an aromatic solvent under reflux conditions facilitates dehydration and leads to the formation of the corresponding Schiff base. google.com These imine derivatives are not just stable products but also valuable synthetic intermediates. The imine bond can be subsequently reduced to a secondary amine or, as seen in the synthesis of N-methyl-3,3-diphenylpropylamine, the nitrogen can be alkylated before hydrolysis. google.com The stability and reactivity of Schiff bases make them important in coordination chemistry and as precursors for various biologically active molecules. wikipedia.orgresearchgate.net

Preparation of Glycine (B1666218) Derivatives and Peptoid Units

Peptoids are a class of peptidomimetics defined as oligomers of N-substituted glycines. sciforum.netnih.govcem.com Their structure is similar to peptides, but the side chain is attached to the backbone amide nitrogen rather than the α-carbon, a feature that confers resistance to proteolytic degradation. nih.govcem.com this compound serves as a crucial building block in the synthesis of these structures.

The synthesis is typically performed on a solid support using the "submonomer" method. nih.govcem.com This process involves a two-step iterative cycle: first, acylation with a haloacetic acid (like bromoacetic acid), followed by a nucleophilic substitution reaction with a primary amine, such as this compound. sciforum.netcem.comnih.gov This sequence directly incorporates the diphenylpropyl group as a side chain onto the glycine backbone.

Research has demonstrated the successful alkylation of 3,3-diphenylpropylamine with agents like tert-butyl bromoacetate (B1195939) and benzyl (B1604629) bromoacetate to create N-substituted glycine monomers. sciforum.net These monomers are essential units for constructing larger peptoid oligomers, which are investigated for various biomedical applications, including the inhibition of specific protein-protein interactions. sciforum.net The use of 3,3-diphenylpropylamine allows for the introduction of a bulky, hydrophobic side chain, which can be critical for the peptoid's structure and function. nih.gov

Table 2: Synthesis of Glycine Derivatives from 3,3-Diphenylpropylamine

Alkylating Agent Resulting Glycine Derivative Application Reference
tert-Butyl bromoacetate N-(3,3-diphenylpropyl)glycine tert-butyl ester Peptoid building block sciforum.net
Benzyl bromoacetate N-(3,3-diphenylpropyl)glycine benzyl ester Peptoid building block sciforum.net
2-Bromoacetamide 2-Amino-N-(3,3-diphenylpropyl)acetamide Peptoid building block sciforum.net

Conjugation Chemistry for Bifunctional Molecules

Bifunctional molecules are compounds designed with two distinct moieties, often connected by a linker, to interact with two different biological targets simultaneously. nih.gov This concept has gained traction in drug discovery and chemical biology for applications such as targeted drug delivery and inducing protein dimerization. nih.govnih.gov

3,3-Diphenylpropylamine is explicitly identified as a compound that is commonly conjugated to another agent to create such bifunctional molecules. wikipedia.org In this context, the this compound portion acts as one of the functional "heads" of the molecule. Its role could be to provide a specific binding affinity for a protein or receptor, or to serve as a structural scaffold that correctly positions the second active moiety. The ability to attach this group to another molecule, such as a drug, a peptide, or a ligand for a presenter protein, allows for the creation of chimeric molecules with potentially improved properties like enhanced specificity or novel mechanisms of action. nih.govgoogle.com

Green Chemistry Principles in Diphenylpropylamine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, safer, and more efficient. These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates, including derivatives of this compound.

Recent advancements in the synthesis of N-methyl-3,3-diphenylpropylamine exemplify this trend. google.com Improved methods have been developed that successfully avoid the use of hazardous reagents like thionyl chloride and expensive, dangerous reducing agents such as borohydrides. google.com Furthermore, these optimized processes can significantly reduce the volume of solvents required, in some cases by 40-50% through recycling systems. The implementation of "one-pot" procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, simplifies operations, reduces waste, and lowers production costs. google.com Catalytic improvements, such as doping nickel catalysts with palladium for hydrogenation steps, have also led to enhanced reaction efficiency and reduced reaction times. While not specific to this compound itself, the use of techniques like ultrasonic irradiation has proven effective in the green synthesis of related compounds like 2,3-diphenylquinoxaline, suggesting their applicability in this area. ijiset.comresearchgate.net

Advanced Characterization and Analytical Techniques for Diphenylpropylamines

Spectroscopic Analysis for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. uobabylon.edu.iq Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about a molecule's atomic connectivity and functional groups, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) within the 2,3-Diphenylpropylamine structure. uobabylon.edu.iq

In a ¹H NMR spectrum of this compound, the protons are located in several distinct chemical environments, giving rise to separate signals. The integration of these signals corresponds to the number of protons in each environment. The phenyl protons typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm). The protons on the propyl chain (CH, CH₂, and NH₂) would exhibit characteristic shifts and splitting patterns based on their neighboring protons, according to the n+1 rule. docbrown.info For instance, the two protons of the primary amine (NH₂) would likely appear as a singlet, though this can vary. docbrown.info

¹³C NMR provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Table 1: Predicted NMR Data for this compound | ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Protons | ~ 7.0 - 7.5 | Multiplet | 10H | Aromatic (2 x C₆H₅) | | | ~ 4.0 - 4.2 | Multiplet | 1H | CH -Ph | | | ~ 2.8 - 3.2 | Multiplet | 2H | CH₂ -Ph | | | ~ 2.6 - 2.9 | Multiplet | 2H | CH₂ -NH₂ | | | ~ 1.5 - 2.0 | Singlet (broad) | 2H | NH₂ | | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | | Carbons | ~ 140 - 145 | Quaternary Aromatic C | | | ~ 125 - 130 | Aromatic CH | | | ~ 45 - 50 | C H-Ph | | | ~ 40 - 45 | C H₂-Ph | | | ~ 40 - 45 | C H₂-NH₂ | Note: The values presented are predictive and can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. The N-H stretching of the primary amine group typically appears as a medium-intensity signal or a pair of signals around 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain appear just below 3000 cm⁻¹. Bending vibrations for the NH₂ group and stretching vibrations for the C=C bonds of the aromatic rings also provide confirmatory data. nist.govlibretexts.org

Table 2: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Primary Amine (-NH₂)
3000 - 3100 C-H Stretch Aromatic
2850 - 2960 C-H Stretch Aliphatic
1600, 1450-1500 C=C Stretch Aromatic Ring
1550 - 1650 N-H Bend Primary Amine (-NH₂)

Source: Data compiled from NIST Chemistry WebBook and general IR correlation tables. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated π-electron systems. uobabylon.edu.iqfarmaciajournal.com The presence of the two phenyl rings in this compound makes it UV-active. These aromatic chromophores absorb UV light, leading to electronic transitions. A typical UV spectrum for this compound would show absorption maxima in the range of 200-270 nm, characteristic of benzene (B151609) and its derivatives. farmaciajournal.commu-varna.bg

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can also be used to deduce its structure by analyzing fragmentation patterns. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the analytical power of mass spectrometry. wikipedia.orgresearchgate.net In a typical application, a sample containing this compound is first injected into an HPLC system. The compound travels through a column packed with a stationary phase and is separated from impurities based on its chemical properties. nih.gov The eluate from the column is then directed into the mass spectrometer. wikipedia.org

Inside the MS, the molecules are ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are well-suited for polar molecules like amines. ub.edu The mass analyzer then separates the resulting ions based on their m/z ratio. For this compound (C₁₅H₁₇N, molecular weight ≈ 211.30 g/mol ), the mass spectrometer would typically detect the protonated molecule [M+H]⁺ at an m/z of approximately 212.3. nih.gov This technique provides high confidence in the identification and quantification of the target compound in a complex matrix. researchgate.netnih.gov

Table 3: Illustrative LC/MS Parameters for Diphenylpropylamine Analysis

Parameter Setting Purpose
LC System HPLC or UHPLC Separation of components
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm) Stationary phase for separation
Mobile Phase Gradient of Water (with formic acid) and Acetonitrile Elutes compound from the column
Flow Rate 0.2 - 0.5 mL/min Controls retention time
MS System
Ionization Source Electrospray Ionization (ESI), Positive Mode Generates protonated molecular ions
Analysis Mode Full Scan Detects all ions within a mass range

High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offers an even greater level of specificity and structural information. nih.govnist.gov This technique involves multiple stages of mass analysis. openagrar.de First, as in LC/MS, the compound is ionized via ESI. The resulting protonated molecular ion ([M+H]⁺) is then selected in the first mass analyzer. This "parent" or "precursor" ion is passed into a collision cell, where it is fragmented by colliding with an inert gas like argon or nitrogen. openagrar.de

The resulting "daughter" or "product" ions are then analyzed in a second mass analyzer, generating a fragmentation spectrum (MS/MS spectrum). This spectrum is a unique fingerprint for the molecule, providing definitive structural confirmation. researchgate.net High-resolution instruments can determine the mass of fragments with extreme accuracy, allowing for the calculation of their elemental composition. ub.edu

Table 4: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺, m/z ≈ 212.3)

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Putative Fragment Structure
212.3 195.3 NH₃ (Ammonia) [C₁₅H₁₆]⁺
212.3 120.1 C₇H₇ (Toluene) [C₈H₁₀N]⁺

Chromatographic Separations in Research Applications

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.govjournalagent.com The principle relies on the differential partitioning of components between a mobile phase (a liquid or gas) and a stationary phase (a solid or liquid-coated solid). mdpi.commdpi.com For diphenylpropylamines, chromatographic methods are essential for purification, isolation, and analytical assessment.

High-Performance Liquid Chromatography (HPLC) is a primary tool used to purify synthetic products like this compound from starting materials and byproducts. journalagent.com It is also used for quantitative analysis to determine the purity of a sample. nih.gov

Gas Chromatography (GC), suitable for volatile compounds, can also be employed for the analysis of diphenylpropylamines, sometimes after a derivatization step to increase volatility. sigmaaldrich.com A specialized application involves the use of chiral chromatography, where the stationary phase is designed to separate enantiomers (non-superimposable mirror images) of a chiral molecule like this compound. This is crucial in pharmaceutical research where different enantiomers can have distinct biological activities. sigmaaldrich.commdma.ch

Table 5: Chromatographic Techniques in Diphenylpropylamine Research

Technique Stationary Phase Example Mobile Phase Example Application
HPLC (Reverse-Phase) C18 or C8 silica Acetonitrile/Water Purity assessment, quantification, purification
HPLC (Normal-Phase) Silica Hexane/Isopropanol (B130326) Separation of isomers, purification
Chiral HPLC Cellulose (B213188) or amylose (B160209) derivatives Hexane/Ethanol Separation of enantiomers
Gas Chromatography (GC) Phenyl-methylpolysiloxane Helium or Hydrogen Separation of volatile derivatives, purity analysis

Source: Compiled from general chromatographic principles and application notes. mdpi.commdpi.comsigmaaldrich.com

Table 6: List of Mentioned Chemical Compounds

Compound Name
This compound
Argon
Benzene
Carbon
Diphenyl phosphate
Nitrogen
Water
Acetonitrile
Formic acid
Helium
Hydrogen
Hexane
Isopropanol

High-Performance Liquid Chromatography (HPLC) in Enantiomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers. csfarmacie.cznih.gov For chiral compounds like this compound, which exist as a pair of non-superimposable mirror images (enantiomers), separating these forms is critical. The most effective approach involves the use of a Chiral Stationary Phase (CSP). csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently employed due to their broad applicability and high enantioselectivity. csfarmacie.czmdpi.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These complexes have different interaction energies, leading to differential retention times on the chromatographic column and, consequently, their separation. csfarmacie.cz The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best balance between resolution and analysis time. mdpi.com Chromatographic procedures have been successfully developed for the enantiomeric analysis of various diphenylpropylamine compounds. mdma.ch The combination of chiral HPLC with mass spectrometry (LC-MS) offers enhanced sensitivity and selectivity, which is particularly valuable for identifying and quantifying enantiomers in complex matrices. researchgate.netamericanpharmaceuticalreview.com

Table 1: Illustrative Parameters for Chiral HPLC Enantiomer Separation Note: This table presents typical parameters used in the chiral separation of amine compounds, analogous to what would be applied for this compound. Specific values are illustrative.

ParameterDescriptionTypical Value/ConditionReference
Stationary Phase Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Amylose or Cellulose derivatives) csfarmacie.czmdpi.com
Mobile Phase Solvent mixturen-Hexane/Isopropanol/Diethylamine mdpi.com
Detection Method of detectionUV-Vis or Mass Spectrometry (MS) researchgate.netamericanpharmaceuticalreview.com
Resolution (Rs) Degree of separation between enantiomer peaks> 1.5 (for baseline separation) mdpi.com

Application as Internal Standards in Bioanalytical Assays

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accuracy and precision. scioninstruments.combiopharmaservices.com An IS is a compound of known concentration added to samples to correct for variability during sample preparation, injection, and analysis. scioninstruments.combiopharmaservices.com Diphenylpropylamine derivatives, such as 3,3-diphenylpropylamine (B135516), have been utilized as internal standards in bioanalytical methods. sigmaaldrich.com

The ideal IS has physicochemical properties very similar to the analyte of interest, ensuring it behaves consistently during extraction and ionization, but is isotopically or structurally distinct enough to be differentiated by the detector. scispace.comcerilliant.com There are two main types of internal standards: stable isotope-labeled (SIL) internal standards and structural analogues. cerilliant.comwuxiapptec.com A SIL-IS, where atoms like hydrogen are replaced with deuterium, is often considered the "gold standard" as its chemical properties are nearly identical to the analyte. biopharmaservices.comwuxiapptec.com

However, when a SIL-IS is unavailable or cost-prohibitive, a carefully selected structural analogue can be used. scispace.com A compound like 3,3-diphenylpropylamine can serve as an effective structural analogue IS for other amine drugs, as its extraction recovery and ionization efficiency in a mass spectrometer source are likely to be similar to analytes with related structures. sigmaaldrich.com The use of an IS compensates for matrix effects, where components in a biological sample (like plasma or serum) can suppress or enhance the ionization of the analyte, thereby improving the reliability of the quantitative results. scioninstruments.comnih.gov

Table 2: Example of Diphenylpropylamine as an Internal Standard

ApplicationAnalyte(s)Internal StandardAnalytical TechniqueReference
Simultaneous determination of drugsNot specified in abstract3,3-DiphenylpropylamineLiquid Chromatography sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the position and intensity of these spots, a three-dimensional electron density map of the unit cell can be calculated, from which the atomic positions are determined. wikipedia.org

Studies on related diphenylpropylamine derivatives have utilized X-ray crystallography to elucidate their structures. For example, the crystal structures of various N,N-disubstituted 3,3-diphenylpropylamine compounds and methadone enantiomers (which belong to the 3,3-diphenylpropylamine class) have been determined, providing critical insights into their conformational properties. vulcanchem.comgoogle.comacs.org X-ray Powder Diffraction (XRPD) is another related technique that is particularly useful for characterizing the crystalline form of a bulk powder sample. google.com

Table 3: Information Obtainable from X-ray Crystallography of a Diphenylpropylamine Derivative Note: This table is a generalized representation of data obtained from a crystallographic study.

ParameterDescriptionExample of FindingReference
Crystal System The symmetry class of the crystal lattice.Monoclinic or Orthorhombic nih.govmdpi.com
Space Group Describes the symmetry elements of the unit cell.e.g., P2₁/c nih.gov
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.Specific Ångström and degree values. google.com
Molecular Conformation The spatial arrangement of the atoms (e.g., torsion angles).Defines the orientation of the phenyl and propyl groups. acs.org
Intermolecular Interactions Non-covalent bonds holding the crystal lattice together.Hydrogen bonding involving the amine group. nih.gov

Pharmacological Investigations and Biological Activities of Diphenylpropylamines

Neuropharmacological Profiles

Early investigations into the pharmacological actions of 2,3-diphenylpropylamine centered on its potential as a sympathomimetic agent. This line of inquiry was based on the established principle that adding a methyl group to the aliphatic chain of phenethylamine (B48288) derivatives, such as in amphetamine and ephedrine, often resulted in enhanced pressor activity. Researchers hypothesized that introducing larger radicals, like a second phenyl group, might lead to compounds with a more prolonged pharmacological effect.

In a 1948 study, this compound and several of its derivatives were synthesized to explore this possibility. The synthesis was achieved by dissolving diphenylacrylonitrile in glacial acetic acid with a platinum oxide catalyst and shaking the mixture under hydrogen pressure. The resulting amines were then isolated and purified. While the study laid the groundwork for understanding this class of compounds, it was noted that the introduction of radicals larger than a methyl group had not been extensively studied at the time.

A summary of the synthesized this compound derivatives and their physical properties from this foundational study is presented below.

Table 1: Synthesized this compound Derivatives

R Group Yield (%) Boiling Point (°C) Pressure (mm) Melting Point of HCl salt (°C)
C₆H₅- 58 105-108 0.5 189-190
3,4-CH₂O₂C₆H₃- 61 176-178 1 -
4-CH₃OC₆H₄- 72 168-172 2 -
3,4-(HO)₂C₆H₃- 42 - - 183-184
4-HOC₆H₄- 55 - - 212-214

Data sourced from a 1948 study by Mattocks and Hutchison.

Diphenylpropylamine derivatives exert significant influence over multiple neurotransmitter systems. A key mechanism of action for many of these compounds is the modulation of monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and serotonin (B10506) from the synaptic cleft.

For instance, the synthetic 3,3-diphenylpropylamine (B135516) opioid, methadone, is known to inhibit the reuptake of both serotonin and noradrenaline. frontiersin.org This activity is distinct from its primary action at opioid receptors and contributes to its complex pharmacological profile. Similarly, trimethyldiphenylpropylamine, an analog of methadone, has been shown to block monoaminergic membrane pumps in both the central and peripheral nervous systems. Another derivative, diphenylpyraline, acts as a competitive dopamine transporter inhibitor, leading to elevated extracellular dopamine levels in the nucleus accumbens, an effect comparable to that of cocaine. nih.gov

Beyond monoamines, certain diphenylpropylamines interact with the glutamate (B1630785) system, primarily through the N-methyl-D-aspartate (NMDA) receptor. Methadone, for example, functions as a weak NMDA receptor antagonist. frontiersin.org This action is significant as it dampens a major excitatory pain pathway in the central nervous system and may contribute to its efficacy in neuropathic pain and reduced opioid tolerance. Research into N-methyl-3,3-diphenylpropylamine has also highlighted its potential in developing NMDA antagonists, which are crucial in managing excitotoxicity pathways implicated in various neurological disorders.

Some derivatives have also shown potential for treating depression by modulating neurotransmitter levels, though the specific mechanisms can vary across the class.

The multifaceted pharmacological profile of diphenylpropylamines has opened avenues for their investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. acs.orgnih.gov The therapeutic strategies for these complex disorders are increasingly focused on multifunctional compounds that can address several pathological processes simultaneously. nih.gov

One promising area of research involves the development of diphenylpropylamine derivatives as multi-target-directed ligands. nih.govnih.gov For example, a specific diphenylpropylamine derivative (referred to as derivative 10 in one study) demonstrated a balanced activity profile against key targets in Alzheimer's disease. acs.orgnih.gov It was found to inhibit β-secretase (BACE-1), an enzyme involved in the production of amyloid-β plaques, and also to inhibit the aggregation of both amyloid-β and tau protein, the two main pathological hallmarks of the disease. acs.orgnih.gov Furthermore, this same compound inhibited butyrylcholinesterase, a symptomatic target in Alzheimer's. acs.orgnih.gov Such molecules are considered potential starting points for developing disease-modifying agents. nih.govnih.gov

The interaction of diphenylpropylamines with the NMDA receptor also holds relevance for neurodegenerative disease research. nih.govwikipedia.org Glutamate-mediated excitotoxicity, which involves the overactivation of NMDA receptors, is a key pathological process in conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov Consequently, NMDA receptor antagonists are being explored for their neuroprotective potential. nih.gov Derivatives of N-methyl-3,3-diphenylpropylamine have shown promise in modulating NMDA receptor activity, which is critical in excitotoxicity pathways.

Additionally, the anti-inflammatory properties of these compounds may be beneficial. The synthetic opioid methadone, a 3,3-diphenylpropylamine, was found to reduce clinical signs of disease and recruitment of inflammatory cells in an animal model of autoimmune neuroinflammation, suggesting that opioid receptor signaling could be beneficial in this context. frontiersin.org Since neuroinflammation is a central feature of many neurodegenerative disorders, this represents another potential therapeutic angle for diphenylpropylamine derivatives. acs.orgnih.gov

A significant number of diphenylpropylamine derivatives exhibit anticholinergic properties, meaning they block the action of the neurotransmitter acetylcholine (B1216132). google.com Acetylcholine is involved in a wide range of physiological functions, and drugs that modulate the cholinergic system are used to treat various conditions.

Several compounds within this class, including methadone and trimethyldiphenylpropylamine, have been identified as having anticholinergic action. drugbank.com Research has specifically focused on developing novel 3,3-diphenylpropylamine derivatives with the express purpose of creating improved anticholinergic drugs. google.com One patent, for instance, describes a class of 3,3-diphenylpropylamines designed to possess advantageous anticholinergic properties. google.com

Anti-infective and Antimicrobial Research

Antibacterial Properties and Spectrum

The 3,3-diphenylpropylamine moiety has been incorporated as a key structural element in the synthesis of novel antibacterial agents. mdpi.com Researchers have designed and prepared a series of α,ω-diacyl-substituted polyamines featuring diaryl head groups, including those derived from 3,3-diphenylpropylamine and succinic anhydride. mdpi.com

These synthetic compounds have demonstrated potent bactericidal activity against a range of clinically significant pathogens. mdpi.com Notably, strong growth inhibition was observed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antibacterial spectrum also extended to some Gram-negative bacteria. mdpi.com The mechanism of action for these diphenylpropylamine-containing polyamine analogues is believed to involve the disruption of the bacterial cell membrane. mdpi.com Studies have shown that these compounds can cause rapid, dose-dependent leakage of intracellular components like ATP, indicating they compromise the integrity of the bacterial membrane. mdpi.com

Minimum Inhibitory Concentration (MIC) of a Diphenylpropylamine-derived Polyamine Analogue (15d). mdpi.com
Bacterial StrainMIC (μM)
S. aureus≤0.34
MRSA≤0.34
E. coli5.5
A. baumannii11
K. pneumoniae>44
P. aeruginosa>44

Antifungal Activity

Derivatives based on the this compound skeleton have shown promise as antifungal agents. A study investigating a series of 5-, 6-, and 7-membered 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones reported notable antifungal activity against two opportunistic human pathogenic fungi: Lomentospora prolificans and Cryptococcus neoformans. biorxiv.orgresearchgate.netvt.edu

Some of the tested compounds exhibited low Minimum Inhibitory Concentrations (MICs) and were observed to inflict damage upon the fungal cell surface, suggesting a mechanism that involves disruption of the cell wall or membrane. biorxiv.orgresearchgate.net The activity of these 2,3-diphenyl-1,3-thiaza-4-ones was found to be comparable or superior to the conventional antifungal drug fluconazole (B54011) against the tested fungi, and they did so without significant cytotoxicity. psu.edu This line of research suggests that the this compound framework is a promising scaffold for the development of new antifungal therapeutic agents. biorxiv.orgresearchgate.net

Furthermore, other research into polyamine derivatives incorporating a 3,3-diphenylpropylamine head group also demonstrated activity against fungal strains, including Candida albicans and Cryptococcus neoformans. mdpi.com

Structure-Activity Relationships in Antimicrobial Applications

Investigations into diphenylpropylamine-based antimicrobial compounds have yielded key insights into their structure-activity relationships (SAR). mdpi.comnih.gov For a series of synthetic polyamine analogues, several structural features were identified as crucial for potent antibacterial activity. mdpi.com

Terminal Head Group: The presence of diaryl aromatic head groups, such as the diphenylpropyl moiety, was found to be more effective than mono-aryl groups. mdpi.com The lipophilicity and steric bulk provided by the diphenylpropyl group appear to enhance binding to hydrophobic pockets in the bacterial membrane.

Polyamine Core: The secondary amines within the central polyamine chain were determined to be essential for antimicrobial action. mdpi.com

Linker Group: In studies comparing different chemical linkers between the diphenylpropylamine head group and the polyamine core, thiourea-based linkers were found to be as potent as the corresponding urea (B33335) linkers. mdpi.com In contrast, simpler amide-based linkers generally resulted in a loss of antimicrobial properties. mdpi.com

These SAR studies provide a rational basis for the further optimization of this class of compounds to develop more effective antimicrobial agents. mdpi.comnih.govmdpi.com

Cardiovascular System Effects

The diphenylpropylamine chemical structure, particularly the 3,3-diphenylpropylamine isomer, serves as the foundational backbone for several pharmaceutical agents used in the treatment of cardiovascular disorders. google.comgoogle.comsmolecule.com While these are not direct applications of this compound itself, they establish the importance of the core scaffold in cardiovascular pharmacology.

Notable examples of drugs built upon this framework include:

Prenylamine: Known for its properties as a calcium channel blocker, it has been used in the management of angina pectoris. google.com

Fendiline: Another calcium antagonist used for ischemic heart diseases, which helps in the enlargement of coronary vessels. google.comgoogle.com

Lercanidipine: A third-generation dihydropyridine (B1217469) calcium channel blocker that utilizes a 3,3-diphenylpropylamine derivative as a key intermediate in its synthesis. It is used to treat hypertension.

Patents describe various diphenylpropylamine derivatives with advantageous effects on the heart and circulation. google.comgoogle.com Some of these compounds have demonstrated potent antiarrhythmic and antianginal effects in preclinical studies, in some cases exceeding the efficacy of established drugs like fendiline. google.com The primary mechanism of action for many of these agents is calcium antagonism, which leads to vasodilation and reduced cardiac workload. drugbank.comgoogle.comnih.gov

Vasodilatory Actions

No direct studies were identified that specifically investigate the vasodilatory actions of this compound. Research on related diphenylpropylamine derivatives, such as 3,3-diphenylpropylamine, has shown that this class of compounds can exhibit vasodilatory effects, often attributed to calcium channel blocking activity. For instance, derivatives of 3,3-diphenylpropylamine have been investigated for their effects on coronary circulation. jst.go.jp However, without specific experimental data on the 2,3-isomer, its potential for vasodilation remains speculative.

Antianginal Efficacy

There is no specific information available in the reviewed literature regarding the antianginal efficacy of this compound. The antianginal properties of some diphenylpropylamine derivatives have been documented, with some compounds showing a more potent and longer-lasting effect than existing drugs like fendiline. google.com These effects are often linked to their vasodilatory actions on coronary arteries. google.com The efficacy of antianginal drugs is typically evaluated by their ability to improve exercise tolerance and reduce the frequency of angina episodes. nih.goviscpcardio.orgescardio.org Without dedicated studies, the antianginal potential of this compound is unknown.

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound have been mentioned in some contexts, but detailed research and specific data are lacking. smolecule.com One patent document lists "anti-inflammatory effect" in relation to 3,3-diphenylpropylamine, but does not provide specific data for the 2,3-isomer. google.com Generally, the anti-inflammatory properties of a compound would be investigated through assays measuring the inhibition of pro-inflammatory markers or pathways.

Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition

No studies were found that specifically assess the acetylcholinesterase (AChE) inhibitory activity of this compound. AChE inhibition is a key mechanism in the treatment of Alzheimer's disease, and various compounds are screened for this activity. acs.org While derivatives of other diphenylpropylamines have been explored as multifunctional ligands in the context of Alzheimer's disease, which sometimes includes AChE inhibition, specific data for this compound is not available. semanticscholar.orgresearchgate.net

Kinase Inhibition

Information regarding the kinase inhibition potential of this compound is not available in the current body of scientific literature. Kinase inhibitors are a significant class of drugs, particularly in oncology and immunology. Research in this area involves screening compounds against a panel of kinases to determine their inhibitory profile. While some diphenylpropylamine derivatives have been investigated for kinase inhibition, this has not been extended to the 2,3-isomer.

Antioxidant Properties and Oxidative Stress Mitigation

There is a lack of specific research on the antioxidant properties and oxidative stress mitigation capabilities of this compound. Antioxidant activity is often evaluated by a compound's ability to scavenge free radicals and protect cells from oxidative damage. nih.govresearchgate.net While some related diphenylpropylamine compounds have been noted for their antioxidant potential, no such data exists for this compound. guidechem.com

Anticancer Research: Tubulin Binding Site Inhibition (related diphenyl structures)

Microtubules are highly dynamic protein polymers that are essential for a variety of cellular functions, including cell division, intracellular transport, and maintenance of cell shape. nih.gov Composed of α- and β-tubulin protein dimers, their constant state of polymerization and depolymerization is critical for the formation and function of the mitotic spindle during cell division. wikipedia.org This dynamic nature makes tubulin an attractive target for anticancer therapies, as inhibiting its function can halt the cell cycle and lead to programmed cell death (apoptosis). nih.gov

Microtubule-targeting agents (MTAs) are broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents. oaepublish.com Both classes interfere with the normal dynamics of microtubules, leading to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequent apoptosis. nih.govnih.gov These agents bind to specific sites on the tubulin protein. The most well-characterized binding sites are the colchicine (B1669291), vinca (B1221190) alkaloid, and taxane (B156437) binding sites. nih.gov

While direct evidence for this compound binding to tubulin is not extensively documented in the reviewed literature, the investigation of various chemical structures that interact with tubulin provides a basis for anticancer research. For instance, certain hydroxymethyl nitroalkene derivatives demonstrate antiproliferative activity by causing the depolymerization of microtubules through binding to tubulin. frontiersin.org Their mechanism of action is thought to involve binding to a site distinct from those for vinblastine (B1199706) and colchicine. frontiersin.org Similarly, compounds like combretastatin, a natural product, exhibit potent antimitotic effects by interacting with the colchicine binding site on tubulin. wikipedia.orgnih.gov The exploration of different chemical scaffolds that can inhibit tubulin polymerization remains a significant strategy in the development of novel anticancer drugs. mdpi.com

Table 1: Examples of Tubulin Inhibitor Binding Sites and Mechanisms

Binding Site Mechanism of Action Example Compounds
Colchicine Inhibits polymerization (destabilizer) Colchicine, Combretastatin, Nocodazole wikipedia.orgnih.gov
Vinca Alkaloid Inhibits polymerization (destabilizer) Vinblastine, Vincristine nih.govoaepublish.com

Modulatory Effects on Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. google.com Diphenylpropylamine derivatives have been investigated for their potential to trigger these apoptotic pathways in cancer cells.

Research has shown that certain opioids that are derivatives of 3,3-diphenylpropylamine, such as methadone, can induce apoptosis in cancer cells. google.comgoogle.com This effect can occur through the intrinsic or mitochondrial pathway of apoptosis. google.com The process may involve the activation of caspase-9 and caspase-3, as well as the cleavage of poly(ADP-ribose) polymerase (PARP). google.com Furthermore, the pro-apoptotic activity of these compounds can be linked to the downregulation of anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-xL) and X-linked inhibitor of apoptosis protein (XIAP). google.com The induction of apoptosis by these agents appears to be a critical component of their anticancer activity. google.comgoogle.com

In studies involving different diphenylpropylamine structures, derivatives of 1,3-diphenylpropylamine (B3053897) have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with some derivatives showing greater efficacy than the reference drug, tamoxifen. The synthesis of various derivatives of 3,3-diphenylpropylamine has also been explored in the context of creating new molecules with potential biological activities, including the induction of apoptosis. mdpi.com Computer-based predictions have suggested that some of these derivatives may act as substrates for cytochrome c, which can play a significant role in initiating the apoptotic cascade. mdpi.com

Table 2: Apoptotic Activity of Diphenylpropylamine Derivatives

Compound Class Cancer Cell Line Observed Effect Potential Mechanism
3,3-Diphenylpropylamine Derivatives (e.g., Methadone) Various cancer cells Induction of apoptosis google.comgoogle.com Activation of mitochondrial pathway, caspase cleavage google.comgoogle.com
1,3-Diphenylpropylamine Derivatives Breast cancer (MCF-7) Cytotoxicity Not specified

Structure Activity Relationship Sar and Ligand Design Principles

Conformational Flexibility and Stereochemistry in Biological Activity

The 3,3-diphenylpropylamine (B135516) framework is noted for its spatial compactness, which can be observed when constructing atomic models. dss.go.th This structural feature allows it to bear a resemblance to other classes of biologically active compounds, such as morphinans and phenylpiperidines. dss.go.th The flexibility of the propyl chain allows the two phenyl rings and the amine group to adopt various spatial arrangements, influencing how the molecule fits into a receptor's binding pocket.

Influence of Aromatic Substituents on Receptor Affinity and Selectivity

Modifications to the aromatic rings of the diphenylpropylamine scaffold significantly impact receptor binding and selectivity. The introduction of substituents can alter the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.

For instance, in a series of N,N-diisopropyl-3,3-diphenylpropylamine analogs, the introduction of substituents on one of the phenyl rings was explored to enhance anticholinergic activity. google.com The placement of hydroxyl (-OH) and methyl (-CH₃) groups, as seen in N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine, was found to be a key modification. google.com Similarly, introducing a chloro group, as in N,N-diisopropyl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropylamine, also influences activity. google.com The presence of a hydroxyl group can introduce new hydrogen bonding interactions with a receptor, potentially increasing affinity. The position of these substituents is also crucial; for example, analogs with substituents at specific positions on the phenyl ring exhibit varying binding affinities due to enhanced hydrogen bonding or potential steric clashes.

The following table summarizes the impact of different aromatic substituents on the activity of diphenylpropylamine derivatives based on patent literature.

Compound NameAromatic SubstituentsNotable Activity
N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine2-hydroxy, 5-methylAnticholinergic google.com
N-Methyl-N-tert. butyl-3-(2-hydroxyphenyl)-3-phenylpropylamine2-hydroxyAnticholinergic google.com
N,N-diisopropyl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropylamine5-chloro, 2-hydroxyAnticholinergic google.com
N-Methyl-N-tert. butyl-3-(2,4-dihydroxyphenyl)-3-phenylpropylamine2,4-dihydroxyAnticholinergic google.com

This table is for illustrative purposes and is based on compounds listed in patent literature.

Impact of Alkyl Chain Length and Branching on Bioavailability and Target Binding

The nature of the alkyl group attached to the nitrogen atom of the propylamine (B44156) is a key factor in determining the pharmacological profile of these compounds. N-alkylation can influence properties such as lipophilicity and steric bulk, which in turn affect bioavailability and how the ligand interacts with its target receptor. monash.edu

Increasing the length of the N-alkyl chain can enhance cytotoxicity and affect biocompatibility. aimspress.com For example, N-methylation of amino acids is a known strategy to increase lipophilicity, which can improve membrane permeability and make peptide-based molecules more bioavailable. monash.edu However, this modification also removes the potential for hydrogen bonding at the nitrogen atom, which could discourage certain binding events. monash.edu

In the context of fentanyl analogs, which share some structural similarities, the ethylene (B1197577) group was found to be the optimal bridge between the aromatic moiety and the piperidine (B6355638) nitrogen. nih.gov N-alkylation of certain precursors with phenethyl bromide led to a tenfold increase in affinity for the µ-opioid receptor. nih.gov Conversely, in other series, increasing the alkyl chain length from phenethylamine (B48288) to phenylpropylamine and phenylbutylamine initiated a cytotoxic response. aimspress.com

The branching of the alkyl substituents also plays a role. For example, the use of bulky groups like di-isopropyl or a combination of methyl and tert-butyl on the amine nitrogen is a feature of several active anticholinergic compounds. google.com These bulky groups can influence the binding mode and selectivity of the ligand.

Electronic Effects and Their Correlation with Biological Response

The electronic properties of substituents on the diphenylpropylamine structure are crucial for its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate these electronic effects with the biological response. spu.edu.syscienceforecastoa.com QSAR models use physicochemical descriptors, including electronic parameters, to develop mathematical equations that predict the biological activity of new analogs. spu.edu.synih.gov

The Hammett substituent constant (σ) is a key parameter used to measure the electron-donating or electron-withdrawing ability of a substituent. spu.edu.sy These electronic effects can influence a molecule's ionization and polarity, which in turn affects its ability to cross cell membranes and interact with a binding site. spu.edu.sy For example, electron-donating groups on a phenolic ring can enhance antioxidant activity by stabilizing free radicals.

In studies of related compounds, replacing a methylsulfonylphenyl group with a 2-hydroxyguanidine moiety significantly improved affinity for the CCR5 receptor, highlighting the importance of hydrogen-bonding substituents and their electronic influence. QSAR analyses have shown that descriptors for hydrophobicity (logP), molar refractivity, and hydrogen bond acceptor capacity are critical predictors of activity. Furthermore, the electrophilic superdelocalizability on the nitrogen atoms can be a determinant of affinity, suggesting that the most active ligands are less susceptible to protonation at certain sites. acs.org

Steric Hindrance Effects on Ligand-Receptor Interactions

Steric hindrance, which arises from the spatial arrangement of atoms, can significantly influence the binding of a ligand to its receptor. core.ac.uknih.gov Bulky substituents can either enhance or hinder binding affinity. While a bulky group might promote favorable interactions within a large binding pocket, it could also cause steric clashes that prevent the ligand from adopting the optimal conformation for binding. unina.it

This principle is captured by the concept of a steric hindrance factor, which quantifies the fraction of unbound ligand sites that remain accessible to a receptor. core.ac.uknih.gov The size of the receptor and the spacing of binding sites on the ligand are key variables in this model. core.ac.uknih.gov

In the diphenylpropylamine series, the two phenyl groups themselves introduce significant steric bulk, which is critical for interactions with receptors. The selectivity between N- and O-alkylation in related heterocyclic compounds can be influenced by the steric effect of the alkylating agent; a larger group may favor O-alkylation due to steric hindrance around the nitrogen atom. nih.gov Studies on various receptor systems have demonstrated that steric interactions can dictate the signaling pathway that gets activated, leading to biased agonism. mdpi.com For example, dual steric ligands can reduce the flexibility of a receptor's extracellular binding domain, which can translate into restricted intracellular loop rearrangement and altered downstream signaling. mdpi.com

Pharmacophore Modeling and Computational Ligand Design for Diphenylpropylamine Derivatives

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.govacs.org This approach is particularly valuable for diverse classes of ligands, including diphenylpropylamine derivatives, that bind to the same receptor. nih.govacs.org

By analyzing the conformations of various active ligands, such as agonists and antagonists, computational models can be developed to predict the efficacy of novel compounds. nih.govacs.org For instance, the Conformationally Sampled Pharmacophore (CSP) method has been successfully applied to model the efficacy of µ-opioid receptor ligands, a class that includes 3,3-diphenylpropylamines like methadone. nih.govacs.org These models can identify key interaction sites, such as those that modulate the extent of agonism or allow for specific binding orientations. nih.gov

Computational approaches like QSAR and molecular docking are integral to modern ligand design. herts.ac.uk QSAR models help predict the biological activity of new molecules, while docking simulations provide insights into their binding affinity and orientation within the receptor's active site. herts.ac.uk These in silico techniques accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing time and cost. herts.ac.uk For example, a diphenylpropylamine derivative was identified as a multifunctional compound capable of inhibiting several targets relevant to Alzheimer's disease, showcasing the utility of these design approaches. nih.gov

Mechanistic Studies and Molecular Interactions

Elucidation of Specific Molecular Targets and Signaling Pathways

Research has identified several molecular targets for derivatives containing the 3,3-diphenylpropylamine (B135516) moiety, implicating them in complex signaling pathways relevant to oncology and neurodegenerative diseases.

One of the primary targets identified is Lysine-Specific Demethylase 1 (LSD1) , a key enzyme in epigenetic regulation. Derivatives of 3,3-diphenylpropylamine have been developed as potent inhibitors of LSD1. nih.gov For instance, a (bis)thiourea derivative incorporating bis-3,3-diphenylpropyl groups (compound 6d ) demonstrated an enzymatic IC50 value of 5 μM against recombinant LSD1. nih.gov This inhibitory action on LSD1 suggests a role in modulating gene expression, a critical pathway in cancer biology.

In addition to LSD1, these compounds have been evaluated against Monoamine Oxidases (MAO-A and MAO-B) , enzymes crucial for neurotransmitter metabolism. While the parent compound of one series (compound 2 ) showed inhibitory activity against both LSD1 (IC50 13 μM) and the MAO enzymes (IC50 37 μM for MAO-A and 10 μM for MAO-B), more complex derivatives like 6d were highly selective for LSD1, showing no inhibition of MAO-A and 4-fold selectivity for LSD1 over MAO-B. nih.gov

In the context of Alzheimer's disease (AD), derivatives of 3,3-diphenylpropylamine have been investigated as multi-target-directed ligands. researchgate.net They have shown inhibitory potency against Acetylcholinesterase (AChE) , a key enzyme in the cholinergic hypothesis of AD. researchgate.net Furthermore, these compounds also target the aggregation of the amyloid-β (Aβ) peptide , a central event in the pathogenesis of AD. researchgate.net The design of dual-binding site inhibitors that can target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE is a significant strategy, as the PAS is involved in accelerating Aβ aggregation. researchgate.net One diphenylpropylamine derivative was also noted for its potential to inhibit β-secretase (BACE-1) , another critical enzyme in the production of Aβ peptides. medchemexpress.com

Early research also identified N,N-diphenylalkylamines as inhibitors of bacterial luciferase , where they were found to block the enzyme's aldehyde binding site. researchgate.net

Compound/Derivative ClassMolecular TargetIC50 ValueBiological ContextSource
Compound 6d (bis-3,3-diphenylpropyl thiourea)LSD15 µMEpigenetic Regulation/Oncology nih.gov
Compound 2 LSD113 µMEpigenetic Regulation/Oncology nih.gov
Compound 2 MAO-A37 µMNeurotransmitter Metabolism nih.gov
Compound 2 MAO-B10 µMNeurotransmitter Metabolism nih.gov
Diphenylpropylamine Derivatives Acetylcholinesterase (AChE)32.17 to 101.90 μM (range for series)Neurodegenerative Disease (Alzheimer's) researchgate.net
Diphenylpropylamine Derivative β-secretase (BACE-1)41.60 µMNeurodegenerative Disease (Alzheimer's) medchemexpress.com
N,N-diphenylalkylamines Bacterial Luciferase10⁻⁵ to 10⁻⁴ MEnzymatic Inhibition researchgate.net

Detailed Analysis of Ligand-Receptor Binding Dynamics

The interaction between a ligand and its receptor is not a static event but a dynamic process involving conformational changes in both molecules. nih.gov While specific, high-resolution structural data for 2,3-diphenylpropylamine itself bound to a receptor is limited, molecular modeling studies on its derivatives provide significant insight into binding dynamics.

For LSD1 inhibitors derived from 3,3-diphenylpropylamine, computer-predicted binding models have been crucial. nih.gov Molecular modeling of a (bis)thiourea derivative (compound 6b ) within the catalytic site of LSD1 revealed several key interactions that stabilize the complex. The binding mode suggests three potential hydrogen-bonding interactions:

The backbone carbonyl of Ala 539 interacts with both thiourea (B124793) nitrogen atoms.

The side chain amine of Asn 535 interacts with the sulfur atom of the thiourea group.

The carbonyl group at the 4-position of the flavin adenine (B156593) dinucleotide (FAD) cofactor interacts with one of the terminal amines of the inhibitor. nih.gov

The interaction with Ala 539 is particularly significant as this residue has been previously documented as important for LSD1 inhibitor binding. nih.gov These specific, non-covalent interactions anchor the inhibitor within the active site, providing a structural basis for its inhibitory function. The dynamic process involves the ligand finding an optimal conformation within the binding pocket, which in turn stabilizes a specific conformation of the enzyme, preventing its catalytic activity. nih.gov

Interacting Moiety on Inhibitor (Compound 6b)Interacting Residue/Moiety in LSD1Type of InteractionSource
Thiourea NitrogensAla 539 (Backbone C=O)Hydrogen Bonding nih.gov
Thiourea SulfurAsn 535 (Side Chain NH₂)Hydrogen Bonding nih.gov
Terminal AmineFAD (C=O at 4-position)Hydrogen Bonding nih.gov

Enzymatic Reaction Mechanisms and Inhibitor Binding Modes

Enzymatic reactions proceed through specific catalytic mechanisms, which inhibitors are designed to disrupt. The inhibition mechanism of this compound derivatives is directly related to their binding mode within the target enzyme's active site.

In the case of LSD1, the enzyme functions through a mechanism involving the FAD cofactor to demethylate histone substrates. The binding of the diphenylpropylamine-derived inhibitor within the catalytic site physically obstructs the substrate from accessing the active center. The hydrogen bonds formed between the inhibitor and key residues like Ala 539 and Asn 535, as well as the FAD cofactor, effectively lock the inhibitor in place, preventing the enzymatic reaction from proceeding. nih.gov This constitutes a competitive inhibition mechanism.

For enzymes with multiple substrate or cofactor binding sites, such as chymotrypsin, a "Ping-Pong" or double-displacement reaction mechanism may occur, where one product is released before a second substrate binds. libretexts.org An enzyme switches between two states during this process. libretexts.org Inhibitors can be designed to interfere with either step of this mechanism. The inhibition of bacterial luciferase by N,N-diphenylalkylamines, for example, involves blocking the binding site for the aldehyde substrate, which is the second substrate to bind in the bioluminescence reaction. researchgate.net

In the context of AChE, some inhibitors are designed as dual-binding agents that interact with both the catalytic active site (CAS) at the bottom of a deep gorge and the peripheral anionic site (PAS) at the entrance. researchgate.net This dual-inhibition is particularly relevant for Alzheimer's disease, as it not only blocks the breakdown of acetylcholine (B1216132) at the CAS but also prevents the AChE-induced aggregation of Aβ peptide at the PAS. researchgate.net

Theoretical Investigations of Reaction Mechanisms using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method in quantum chemistry used to investigate the electronic structure of molecules. mdpi.com It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states, thereby mapping out the most favorable reaction pathways. osti.govmdpi.com DFT allows for the analysis of electronic properties like molecular orbitals (e.g., HOMO and LUMO) and charge distributions, which are crucial for understanding reactivity. mdpi.comumn.edu

While DFT is a highly suitable tool for elucidating the complex reaction mechanisms and binding interactions of molecules like this compound, specific DFT studies focused on this compound were not prominently available in the reviewed literature. However, the principles of DFT are broadly applicable to understanding its behavior. For instance, DFT calculations could be used to:

Model the cycloaddition reactions that might be involved in the synthesis or metabolism of its derivatives. rsc.org

Determine the precise energetics of the inhibitor-enzyme interactions, complementing the predictions from molecular docking. osti.gov

Analyze the electronic effects of different substituents on the diphenylpropylamine scaffold to rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors. umn.edu

The accuracy of DFT calculations depends heavily on the chosen functional and basis set, and many studies have benchmarked various functionals for their ability to accurately predict reaction barriers and energies in complex organic reactions. mdpi.comosti.gov

Molecular Basis of Observed Biological Phenomena

The biological activities of this compound derivatives are a direct consequence of their molecular structure and resulting physicochemical properties.

The inhibitory activity against LSD1 is founded on the molecule's ability to fit within the enzyme's catalytic site and establish specific, stabilizing hydrogen bonds with key amino acid residues and the FAD cofactor. nih.gov The superior cellular activity of certain derivatives, such as compound 6d , has been attributed to an enhanced lipophilic character conferred by the bis-3,3-diphenylpropylamine moieties, which may improve cell membrane permeability. nih.gov

The potential of these compounds as anti-Alzheimer's agents stems from a multi-target approach. The molecular basis lies in the capacity of the scaffold to be modified to inhibit both AChE and the Aβ aggregation process simultaneously. researchgate.net The inclusion of the 3,3-diphenylpropylamine fragment has been shown to be more potent in certain molecular frameworks for inhibiting these targets compared to the shorter 2,2-diphenylethylamine (B1585070) counterparts. researchgate.net

Beyond medicinal applications, the chemical properties of 3,3-diphenylpropylamine form the basis for its use in analytical chemistry. In capillary electrochromatography (CEC) , it has been used as a chromatographic selector. nasa.gov It can be chemically grafted onto a generic monolith stationary phase, creating a surface functionalized with phenyl rings. nasa.govcambridge.org This tailored surface chemistry allows for the specific separation of molecules like polycyclic aromatic hydrocarbons (PAHs), demonstrating a direct link between its molecular structure and its practical application in chemical separation technologies. cambridge.org

Computational Chemistry and in Silico Modeling in Diphenylpropylamine Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). unionbio.com This technique is crucial for understanding the structural basis of a ligand's specificity and for predicting binding affinity. unionbio.com In research involving diphenylpropylamine derivatives, molecular docking has been instrumental in elucidating their binding modes with various therapeutic targets, particularly those associated with neurodegenerative diseases like Alzheimer's.

For instance, derivatives of diphenylpropylamine have been investigated as multi-target agents for Alzheimer's disease. acs.orgnih.gov Docking studies have been performed to understand how these compounds interact with key enzymes such as butyrylcholinesterase (BuChE), β-secretase (BACE-1), and acetylcholinesterase (AChE). acs.orgmdpi.comacs.org In one study, a 3,3-diphenylpropylamine (B135516) derivative was identified as a potent inhibitor of BuChE, BACE-1, and the aggregation of both amyloid-β (Aβ) and tau proteins. acs.org Molecular docking simulations revealed the specific interactions within the active sites of these targets that contribute to the compound's inhibitory activity. acs.org Similarly, novel sulfamides derived from 3-phenylpropylamines were synthesized and their inhibitory properties against hCA I, hCA II, AChE, and BChE were evaluated and rationalized using molecular docking to explore their structure-activity relationships. researchgate.net

The general process involves preparing the 3D structures of the protein target and the ligand. acs.org A defined binding site, often a sphere around a key residue in the active site, is specified for the docking calculation. mdpi.com The results of these simulations provide insights into protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for binding affinity. mdpi.com

Ligand ScaffoldTarget ProteinKey Findings from Docking Studies
DiphenylpropylamineButyrylcholinesterase (BuChE)Elucidated binding mode, contributing to the design of multifunctional agents for Alzheimer's disease. acs.org
Diphenylpropylamineβ-secretase (BACE-1)Identified interactions responsible for inhibitory activity against this key Alzheimer's target. acs.orgnih.gov
3-PhenylpropylamineAcetylcholinesterase (AChE)Investigated structure-activity relationships of novel sulfamide (B24259) derivatives. researchgate.net
3-PhenylpropylamineCarbonic Anhydrases (hCA I, II)Explored inhibitory potential and binding interactions of sulfamide derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and biological systems over time. nih.gov By repeatedly calculating the forces on each atom and updating its position and velocity, MD simulations generate a trajectory that reveals the dynamic behavior of the system at an atomic level. nih.gov This is particularly useful for understanding the conformational flexibility of ligands like 2,3-diphenylpropylamine and how these conformations influence binding to a receptor.

The conformational analysis of cyclic and acyclic molecules is fundamental to predicting their reactivity and biological activity. princeton.eduiscnagpur.ac.in For flexible molecules such as diarylpropylamines, determining the energetically preferred conformations is key. researchgate.net While specific MD simulation studies focused solely on this compound are not prominent in the literature, the principles are widely applied to similar structures. For example, semi-empirical calculations have been used to determine the molecular energy profile of related 3,3-diarylpropylamines by varying torsion angles to understand conformational flexibility. researchgate.net

In drug design, MD simulations can be used to:

Assess the stability of a ligand-protein complex predicted by molecular docking.

Observe conformational changes in the protein upon ligand binding.

Refine the binding mode of a ligand.

Calculate the free energy of binding, which provides a more accurate estimate of binding affinity than docking scores alone. pitt.edu

The general procedure involves setting up a simulation box with the molecule of interest (e.g., a diphenylpropylamine derivative complexed with its target protein), solvating it with water molecules, and adding ions to neutralize the system. ulisboa.pt The system is then subjected to energy minimization, followed by an equilibration stage and a final production run where the trajectory data is collected for analysis. ulisboa.ptmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. acs.org

In another example, 3D-QSAR models were developed for a series of α1-adrenoceptor antagonists, which included derivatives of N-methyl-3,3-diphenylpropylamine. acs.org These models successfully used size and shape descriptors to predict the binding affinity of new compounds, confirming the soundness of the model. acs.org The development of a robust QSAR model typically requires a dataset of at least 100 compounds to ensure statistical reliability. herts.ac.uk These models are valuable for prioritizing compounds for synthesis and testing, thus saving time and resources in the drug discovery process. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biorxiv.org This approach is often used in the early stages of drug discovery to narrow down the vast chemical space to a manageable number of candidates for experimental testing.

Virtual screening can be performed using two main approaches:

Ligand-based virtual screening: This method uses the structure of known active ligands to find other compounds with similar properties. Pharmacophore modeling is a common ligand-based technique, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) responsible for a molecule's biological activity is created. nih.gov This pharmacophore model is then used as a query to search databases for molecules that match these features. nih.gov

Structure-based virtual screening: This approach uses the 3D structure of the target protein. Molecular docking is the primary method used to "dock" each molecule from a library into the target's binding site and score its potential binding affinity. unionbio.com

Research on compounds related to diphenylpropylamine has utilized these methods. For instance, a pharmacophore model for monoamine oxidase-A (MAO-A) inhibitors was generated and used to search the ZINC database, leading to the identification of new potential scaffolds. nih.gov In another study, virtual screening led to the identification of a hit compound that inspired the design of a new series of anti-Alzheimer's agents based on a benzylamine (B48309) scaffold connected to fragments like diphenylpropylamine. nih.gov

Prediction of Molecular Descriptors and Pharmacokinetic Properties

Molecular descriptors are numerical values that characterize the properties of a molecule, derived from its chemical structure. nih.gov These descriptors can be used to predict various physicochemical and pharmacokinetic properties, a field often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. Accurately predicting these properties is crucial, as poor pharmacokinetics is a major reason for drug failure in clinical trials. researchgate.net

For this compound, numerous molecular descriptors can be calculated using computational tools. These descriptors fall into various categories, including those that describe lipophilicity (e.g., LogP), molecular size and shape, and electronic properties. escholarship.org

Computed Molecular Descriptors for this compound

DescriptorValueSource
Molecular Formula C₁₅H₁₇NPubChem nih.gov
Molecular Weight 211.30 g/mol PubChem nih.gov
XLogP3 3.3PubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 4PubChem nih.gov
Exact Mass 211.136099547 DaPubChem nih.gov
Topological Polar Surface Area 26 ŲPubChem nih.gov
Heavy Atom Count 16PubChem nih.gov
Complexity 178PubChem nih.gov

In silico models are also used to predict critical ADME properties. For example, studies on derivatives of 3,3-diphenylpropylamine have included predictions of their ability to cross the blood-brain barrier (BBB), a critical property for drugs targeting the central nervous system. researchgate.net Similarly, ADME properties were predicted for novel sulfamide derivatives of 3-phenylpropylamines as part of their evaluation as potential drug candidates. researchgate.net These predictive models often use machine learning algorithms trained on large datasets of experimental values to correlate molecular descriptors with pharmacokinetic behavior. nih.govpeercommunityjournal.org


Emerging Research Directions and Future Perspectives

Development of Novel Therapeutic Agents Based on Diphenylpropylamine Scaffolds

The unique three-dimensional structure of the diphenylpropylamine backbone makes it a valuable scaffold for designing multi-target ligands, particularly for complex multifactorial diseases like Alzheimer's.

Researchers have successfully designed and synthesized derivatives of diphenylpropylamine that exhibit a balanced activity against key pathological targets in Alzheimer's disease. For instance, a novel series of 1-benzylamino-2-hydroxyalkyl derivatives incorporating the diphenylpropylamine moiety has been shown to inhibit butyrylcholinesterase (BuChE), β-secretase (BACE-1), and the aggregation of both β-amyloid (Aβ) and tau proteins. nih.govnih.govacs.org One notable derivative demonstrated significant inhibitory action across these targets, marking it as a promising candidate for the development of disease-modifying anti-Alzheimer's agents. nih.govmedchemexpress.comacs.org

The therapeutic potential of these scaffolds extends to their role as dual inhibitors of β-amyloid aggregation and acetylcholinesterase (AChE). researchgate.net Studies have shown that the length of the linker chain in these derivatives is crucial for their inhibitory potency against human butyrylcholinesterase (hBuChE). researchgate.net Specifically, derivatives of 1,3-diaminopropan-2-ol with a 3,3-diphenylpropylamine (B135516) fragment showed higher inhibitory power compared to their 2,2-diphenylethylamine (B1585070) counterparts. researchgate.net This highlights the critical role of the diphenylpropylamine structure in achieving potent and selective inhibition of key enzymes implicated in neurodegenerative diseases.

Further research has explored the synthesis of peptoids incorporating 3,3-diphenylpropylamine, which are designed to inhibit proapoptotic proteins, suggesting a potential role in cancer therapy. mdpi.com The versatility of the diphenylpropylamine scaffold is also evident in its use for developing anticholinergic drugs and as an intermediate in the synthesis of cardiovascular drugs like lercanidipine. wikipedia.org

Table 1: Biological Activity of a Key Diphenylpropylamine Derivative for Alzheimer's Disease

Target Activity (IC₅₀ or % Inhibition) Reference
Butyrylcholinesterase (hBuChE) IC₅₀ = 7.22 μM nih.gov
β-Secretase (hBACE-1) IC₅₀ = 41.60 μM nih.gov
β-Amyloid Aggregation (Aβ) IC₅₀ = 3.09 μM nih.gov
Tau Aggregation 55% inhibition at 10 μM nih.gov

Applications in Specialty Chemical Manufacturing Beyond Pharmaceuticals

The utility of 2,3-diphenylpropylamine and its related isomers extends beyond the pharmaceutical realm into the manufacturing of a variety of specialty chemicals.

3,3-Diphenylpropylamine and its N-methyl derivative serve as crucial intermediates in the synthesis of agrochemicals. cymitquimica.comnbinno.com Their chemical reactivity allows for the construction of more complex molecules with desired pesticidal or herbicidal properties.

In the field of materials science, diphenylpropylamine derivatives are finding applications in the development of novel materials. For example, 3,3-diphenylpropylamine has been used in the synthesis of α,ω-diacyl-substituted polyamines. mdpi.com These compounds have shown potent bactericidal activity, selectively targeting bacterial membranes, which suggests their potential use in antimicrobial coatings or specialty disinfectants. mdpi.com

Furthermore, the diphenylpropylamine scaffold is being explored for its utility in nanotechnology. While specific examples for this compound are emerging, the broader class of diphenylpropylamines has been investigated for creating new materials with unique electronic or stability characteristics. The ability of the amine group to participate in various reactions, such as alkylation and acylation, makes it a versatile building block for creating tailored functional molecules. cymitquimica.com For instance, N-methyl-3,3-diphenylpropylamine is also utilized as a corrosion inhibitor and a rubber additive, showcasing its industrial relevance. nbinno.com

Advancements in Combinatorial Chemistry for High-Throughput Screening

Combinatorial chemistry has emerged as a powerful tool to rapidly generate large and diverse libraries of compounds for high-throughput screening (HTS), a process that is highly applicable to the diphenylpropylamine scaffold. nih.govnih.govgardp.orgthermofisher.com This approach allows researchers to systematically modify different parts of the molecule to explore the structure-activity relationships and identify compounds with optimized properties.

The generation of combinatorial libraries based on the diphenylpropylamine framework enables the efficient exploration of the chemical space around this scaffold. google.comgoogle.com By varying substituents on the phenyl rings and the amine group, vast numbers of distinct molecules can be created. These libraries can then be screened against various biological targets or for specific material properties.

For example, a patent has described the creation of complementary combinatorial libraries that include diphenylpropylamine derivatives for drug identification purposes. google.com This highlights the recognized value of this scaffold in large-scale screening campaigns. The synthesis of such libraries can be performed using both solid-phase and solution-phase techniques, with advancements in robotics and automation making it possible to produce and screen over 100,000 new compounds annually.

The data generated from the HTS of these diphenylpropylamine-based libraries is invaluable for identifying initial "hits"—compounds that show promising activity. This information then guides the subsequent lead optimization process, where medicinal chemists refine the structure to improve potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Furthermore, ML models can be trained to predict the biological activity and physicochemical properties of diphenylpropylamine analogs. mdpi.comfrontiersin.orgnih.govkoreascience.kr By analyzing the structural features of a series of compounds and their corresponding experimental data, these models can establish quantitative structure-activity relationships (QSAR). These QSAR models can then be used to virtually screen large libraries of diphenylpropylamine derivatives, identifying those with the highest predicted potency and a favorable drug-like profile before they are even synthesized.

For instance, machine learning algorithms such as random forests and support vector machines have been successfully used to predict the activity of various small molecules. frontiersin.orgkoreascience.kr Applying these methods to the diphenylpropylamine scaffold could help in identifying key structural features that govern its interaction with biological targets, thereby guiding the design of more effective therapeutic agents. The integration of AI and ML into the drug discovery pipeline for diphenylpropylamine derivatives has the potential to streamline the process, from hit identification to lead optimization, and ultimately accelerate the delivery of new and improved medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2,3-Diphenylpropylamine in laboratory settings?

  • Methodological Answer :

  • Pd-Catalyzed C-H Activation : A palladium-catalyzed double arylation of propylamine derivatives can yield 3,3-diphenylpropylamine. Evidence shows yields of 43% under optimized conditions, involving sequential Csp³–H and Csp²–H bond activations followed by cyclization (Scheme 18, ).
  • Reductive Amination : Enzymatic approaches using actinomycete-derived imine reductases (e.g., IR-G02) demonstrate moderate conversions (56–61%) for bulky substrates like 3,3-diphenylpropylamine with chain aldehydes (Fig. 3f, ).
    • Key Considerations : Optimize catalyst loading (Pd or enzyme) and reaction time to minimize byproducts.

Q. How should researchers safely handle and store this compound based on its physicochemical properties?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks. Avoid inhalation; work in a fume hood (MSDS, ).
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers. The compound is a solid (melting point not specified) and stable under inert atmospheres ().
    • Safety Data Table :
HazardPrecautionary MeasuresSource
Skin/Eye IrritationImmediate rinsing (15 min water)
Respiratory IrritationUse fume hood; monitor air quality
Non-flammable (DOT classification)No special firefighting gear required

Q. What analytical techniques are optimal for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR for backbone structure confirmation (e.g., phenyl group integration, amine proton shifts) ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (C₁₅H₁₇N, m/z 211.1361).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>98%) ().

Advanced Research Questions

Q. What mechanistic insights exist for palladium-catalyzed C-H activation reactions involving this compound?

  • Methodological Answer :

  • Stepwise Mechanism : Pd-mediated C–H bond activation occurs via a radical or concerted pathway. Computational studies suggest arylpalladium intermediates form before cyclization ().
  • Oxidation State : Pd(0)/Pd(II) cycles are critical; ligand choice (e.g., phosphine ligands) influences regioselectivity and yield ().
    • Experimental Design : Use deuterium-labeling or kinetic isotope effects (KIEs) to probe C–H activation steps.

Q. How can computational chemistry methods be applied to study the electronic properties of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution ().
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., Hsp90 for Alzheimer’s research) to predict binding affinities ( ).
    • Case Study : Hybrid compounds like [H₃(C₆H₁₇N₃)][(H₂PO₄)₃] were analyzed using combined experimental and quantum chemical methods ().

Q. What evidence supports the use of this compound derivatives in multitarget therapeutic approaches for neurodegenerative diseases?

  • Methodological Answer :

  • Multitarget Inhibitors : Derivatives like Multitarget AD inhibitor-1 show promise in Alzheimer’s models by modulating amyloid-β aggregation and Hsp90 interactions (IC₅₀ = 3.38 μM, Kd = 3.86 μM) ( ).
  • In Vivo Testing : Prioritize derivatives with low cytotoxicity (tested on HDF cells) and blood-brain barrier permeability (logP ~3.5) ( ).
    • Synthetic Strategy : Introduce polar groups (e.g., hydroxyl) to enhance solubility without compromising target engagement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.